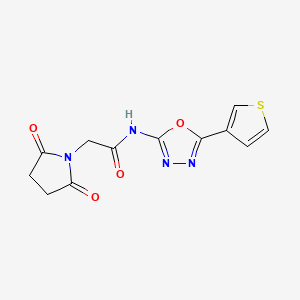

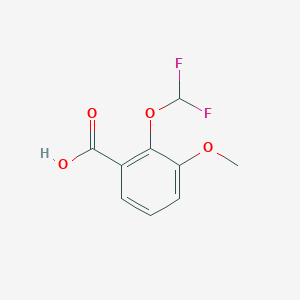

![molecular formula C15H11ClN2O3S2 B2387234 Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 921776-61-6](/img/structure/B2387234.png)

Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate” is characterized by its molecular formula C15H11ClN2O3S2. Thiazoles, which are part of this compound, are organic five-aromatic ring compounds with a general formula of C3H3NS .Scientific Research Applications

Antitumor Activity

Antitumor Properties : Certain benzothiazoles, including derivatives similar to the compound , have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. These compounds' antitumor mechanism, though not fully understood, is believed to be novel and involves metabolism playing a central role in their mode of action (Chua et al., 1999).

Synthesis and Evaluation as Anti-Inflammatory Agents : Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. For instance, 5-substituted benzo[b]thiophene derivatives, which are structurally similar to the compound , have shown potent anti-inflammatory activity (Radwan et al., 2009).

Oxidant Activity in Acetaminophen Toxicity : Benzothiazole derivatives have been evaluated for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. These compounds demonstrated the ability to inactivate reactive chemical species through their antioxidant activity (Cabrera-Pérez et al., 2016).

Drug Development and Stability

Metabolic Stability in Drug Development : Research on benzothiazole derivatives has included the investigation of their metabolic stability, particularly in the context of drug development for conditions like cancer. Studies have explored modifications to the benzothiazole ring to improve stability (Stec et al., 2011).

Building Blocks in Drug Discovery : Benzothiazole is a key component in many compounds and drugs due to its various bioactivities. Research has focused on synthesizing new derivatives as building blocks for drug discovery, highlighting its versatility in medicinal chemistry (Durcik et al., 2020).

Additional Applications

Photovoltaic Efficiency and Ligand-Protein Interactions : Some benzothiazolinone acetamide analogs have been studied for their potential in photovoltaic applications and ligand-protein interactions. These studies include spectroscopic and quantum mechanical analyses to understand their properties and potential applications (Mary et al., 2020).

Amplifiers of Phleomycin : Certain benzothiazole derivatives have been synthesized and evaluated for their activity as amplifiers of phleomycin against Escherichia coli, demonstrating varying degrees of effectiveness (Brown et al., 1978).

Properties

IUPAC Name |

methyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S2/c1-21-14(20)8-2-4-10-11(6-8)23-15(17-10)18-13(19)7-9-3-5-12(16)22-9/h2-6H,7H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWNSSARLIDISJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

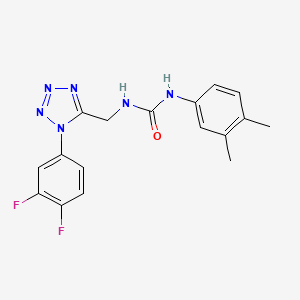

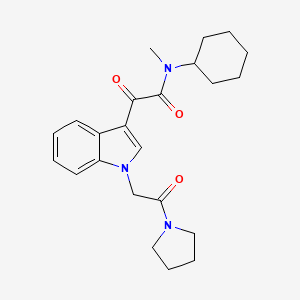

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)

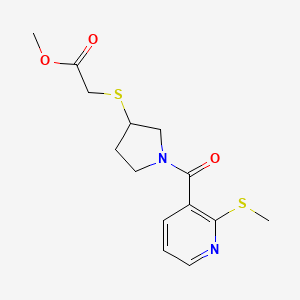

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2387155.png)

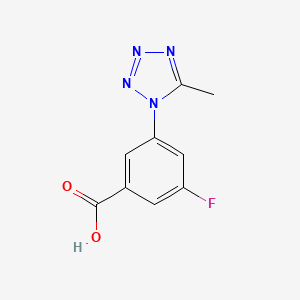

![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)

![5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2387170.png)

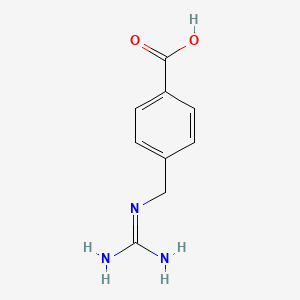

![Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2387171.png)

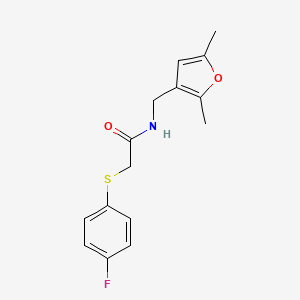

![2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2387174.png)